molecular formula C13H19NO2 B13259058 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B13259058
M. Wt: 221.29 g/mol
InChI Key: LDZJHQYHCGZDHV-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methoxyphenylmethyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl chloride and piperidine.

    Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine to form 4-[(2-Methoxyphenyl)methyl]piperidine.

    Oxidation: The resulting compound is then oxidized to introduce the hydroxyl group at the 4-position of the piperidine ring, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-[(2-Methoxyphenyl)methyl]piperidin-4-one.

    Reduction: Formation of 4-[(2-Methoxyphenyl)methyl]piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methoxyphenyl)methyl]piperidine: Lacks the hydroxyl group at the 4-position.

    4-[(2-Methoxyphenyl)methyl]piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

4-[(2-Methoxyphenyl)methyl]piperidin-4-ol is unique due to the presence of both the 2-methoxyphenylmethyl group and the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3

InChI Key

LDZJHQYHCGZDHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2(CCNCC2)O

Origin of Product

United States

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